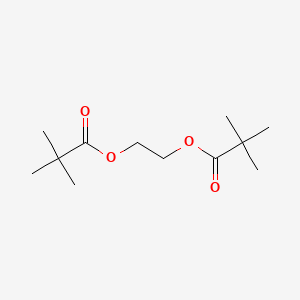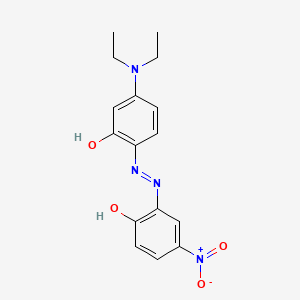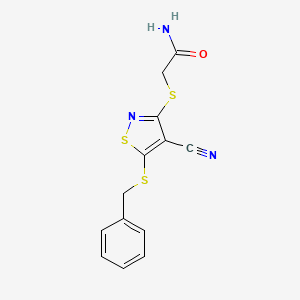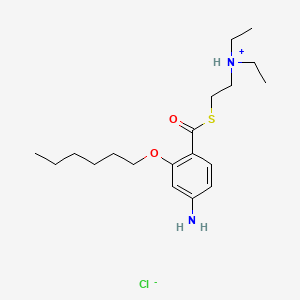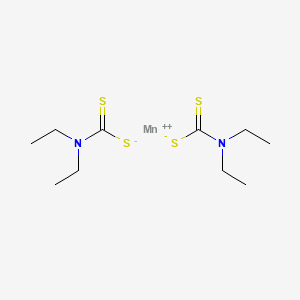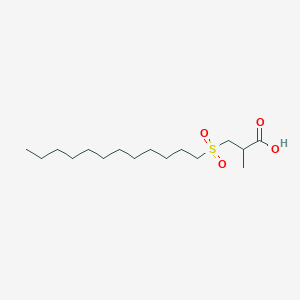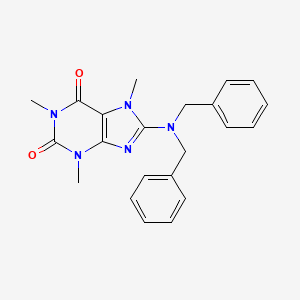![molecular formula C27H34F2O7 B13735483 Butyric acid (6S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxy-acetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl ester](/img/structure/B13735483.png)
Butyric acid (6S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxy-acetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluprednate is a synthetic corticosteroid used primarily for its anti-inflammatory properties. It is commonly employed in the treatment of inflammation and pain associated with ocular surgery and conditions like endogenous anterior uveitis . Difluprednate is a butyrate ester of 6α,9α-difluoroprednisolone acetate, which enhances its potency and tissue penetration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluprednate is synthesized through a multi-step process involving the fluorination of prednisolone derivatives. One method involves the reaction of 6 alpha-fluoro-17 alpha-hydroxy-pregna-1,4,9-triene-3,20-dione-21-acetate with dibromohydantoin in the presence of dichloromethane and perchloric acid at 0°C. The reaction mixture is then treated with potassium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production of difluprednate involves similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Difluprednate undergoes several types of chemical reactions, including:
Hydrolysis: Difluprednate is rapidly hydrolyzed in the aqueous humor to its active metabolite, difluoroprednisolone butyrate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of tissue esterases in the aqueous humor.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation but may include common oxidizing or reducing agents.
Major Products Formed
The primary product formed from the hydrolysis of difluprednate is difluoroprednisolone butyrate, which is further metabolized to hydroxyfluoroprednisolone butyrate .
Scientific Research Applications
Difluprednate has a wide range of applications in scientific research, particularly in the fields of:
Mechanism of Action
Difluprednate exerts its effects by inhibiting the inflammatory response. It induces the production of phospholipase A2 inhibitory proteins (lipocortins), which modulate the activity of prostaglandins and leukotrienes . This inhibition reduces edema, capillary dilation, leukocyte migration, and scar formation .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but lower potency and tissue penetration compared to difluprednate.
Betamethasone: Another corticosteroid used for its anti-inflammatory effects but with different pharmacokinetic properties.
Uniqueness
Difluprednate is unique due to its enhanced potency, tissue penetration, and reduced dosage frequency compared to other corticosteroids like prednisolone . Its formulation as an ophthalmic emulsion also provides better patient adherence and efficacy .
Properties
Molecular Formula |
C27H34F2O7 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
[(6S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18?,20-,21-,24-,25-,26-,27-/m0/s1 |
InChI Key |
WYQPLTPSGFELIB-QBEKIVKJSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3(C2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





